molecular formula C12H17BFNO3 B1409510 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid CAS No. 1704064-09-4

3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid

Cat. No. B1409510
CAS RN: 1704064-09-4
M. Wt: 253.08 g/mol
InChI Key: YSRSVXDUDWPSSA-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The compound also contains a boronic acid group . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized if it is preformed . The Suzuki–Miyaura coupling reaction is one method that could potentially be used in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a boronic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, the boronic acid group can be used as a reactant in coupling reactions . The pyrrolidine ring can also be functionalized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of the pyrrolidine ring and the boronic acid group would influence its reactivity .

Scientific Research Applications

Synthesis and Reactivity

  • A study highlights the synthesis of α-(fluoro-substituted phenyl)pyridines via a palladium-catalyzed cross-coupling reaction, involving fluoro-substituted phenylboronic acids (Maoliang Xu et al., 2008).
  • Research demonstrates the synthesis of silicon-containing drugs using fluoro-substituted phenylboronic acids as building blocks (Dennis Troegel et al., 2009).
  • A specific application in creating emissive fluorophores through Pd(II)-catalyzed cascade reactions involving arylboronic acids is reported (Wenzhang Xiong et al., 2019).

Molecular Structure and Analysis

  • The synthesis and structural characterization, including density functional theory (DFT) analyses, of boric acid ester intermediates with fluoro-substituted phenylboronic acids are presented (P. Huang et al., 2021).
  • Another study investigates the synthesis, crystal structure, and DFT study of compounds involving methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and phenyl(pyrrolidin-1-yl)methanone (P.-Y. Huang et al., 2021).

Supramolecular Chemistry

  • Research on supramolecular assemblies involving phenylboronic acids and hydrogen bonds demonstrates the potential for creating new molecular structures (V. Pedireddi et al., 2004).
  • The self-assembly and exfoliation of a molecular solid based on cooperative B–N and hydrogen bonds, utilizing pyridinylboronic acids, are explored (L. Fornasari et al., 2018).

Potential in Medicinal Chemistry

  • A study outlines the synthesis and potential therapeutic application of a non-peptidic αvβ6 integrin inhibitor, involving aryl(pyrrolidin-1-yl)butanoic acids, for the treatment of idiopathic pulmonary fibrosis (P. Procopiou et al., 2018).

Mechanism of Action

Target of Action

The primary target of 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction pathway . The downstream effects include the formation of new carbon–carbon bonds . This is a key step in many synthetic procedures in medicinal chemistry .

Pharmacokinetics

It’s important to note that the compound’s susceptibility to hydrolysis is influenced by the ph, which can affect its stability and bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid is influenced by environmental factors such as pH . The rate of its hydrolysis reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and its intended use. It’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions for the use of this compound could include its application in the synthesis of new drugs . The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles .

properties

IUPAC Name

[3-fluoro-4-(2-pyrrolidin-1-ylethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO3/c14-11-9-10(13(16)17)3-4-12(11)18-8-7-15-5-1-2-6-15/h3-4,9,16-17H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRSVXDUDWPSSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCN2CCCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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